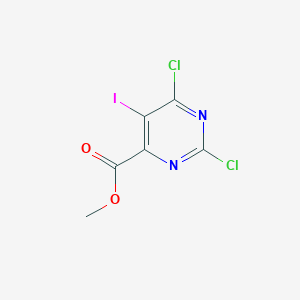

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECMJPAEJITPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670643 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136962-00-9 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrimidine ring, followed by systematic functionalization through chlorination, iodination, and esterification. Each step is detailed with mechanistic insights, field-proven protocols, and a discussion of the underlying chemical principles that govern the experimental choices. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of this synthesis.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Substituted pyrimidines, such as this compound, are highly valued as versatile building blocks. The strategic placement of chloro, iodo, and carboxylate functionalities on the pyrimidine ring provides multiple reactive sites for further chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide delineates a reliable synthetic route to this important intermediate, emphasizing scientific integrity and practical applicability.

Overall Synthesis Pathway

The synthesis of this compound can be logically approached in a four-step sequence, starting from readily available precursors. The pathway is designed to sequentially install the desired functional groups in a controlled manner, maximizing yield and purity at each stage.

References

CAS number 30164-39-9 properties and structure

An In-depth Technical Guide to β-Cyclodextrin (CAS No. 7585-39-9)

A Note on CAS Number: The inquiry for CAS number 30164-39-9 did not yield specific information for a compound with that identifier. However, extensive data was available for the structurally and functionally significant molecule, β-Cyclodextrin, which is registered under CAS number 7585-39-9. This guide provides a comprehensive overview of β-Cyclodextrin, assuming a potential transcription error in the original query.

Introduction

β-Cyclodextrin is a cyclic oligosaccharide derived from starch through enzymatic conversion.[1] It is composed of seven D-glucopyranose units linked in a ring by α-1,4-glycosidic bonds.[2][3] This unique toroidal structure, featuring a hydrophilic exterior and a lipophilic interior cavity, allows β-Cyclodextrin to form inclusion complexes with a wide variety of hydrophobic guest molecules.[3][4] This property is the foundation of its widespread application in the pharmaceutical, food, and chemical industries.[5]

Chemical and Physical Properties

β-Cyclodextrin is a white, crystalline powder with a slightly sweet taste and is virtually odorless.[4] It is stable under standard ambient conditions.[6] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₀O₃₅ | [2][3][7] |

| Molecular Weight | 1134.98 g/mol | [2][7] |

| Melting Point | 290-300 °C (decomposes) | [4][7] |

| Solubility | Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol. | [2] |

| Optical Rotation | [α]D/25 +160° to +164° (1% solution) | [2] |

Molecular Structure and Conformation

The three-dimensional structure of β-Cyclodextrin resembles a truncated cone or torus. The exterior surface is hydrophilic due to the presence of hydroxyl groups, making it soluble in water. In contrast, the internal cavity is relatively nonpolar, providing a suitable environment for encapsulating hydrophobic molecules.[5] This "host-guest" interaction is a key feature of cyclodextrin chemistry, enabling the modification of the physicochemical properties of the guest molecule, such as increased solubility and stability.[1]

Caption: Simplified 2D representation of β-Cyclodextrin's toroidal structure.

Applications in Research and Development

The ability of β-Cyclodextrin to form inclusion complexes has led to its use in a variety of applications:

-

Pharmaceuticals: It is used to enhance the aqueous solubility, bioavailability, and stability of poorly soluble drugs.[1] It can also be used to reduce drug-induced irritation and to prevent drug-drug interactions.[1]

-

Food and Beverage: In the food industry, β-Cyclodextrin is utilized for flavor protection and delivery.[5]

-

Cosmetics: It serves in the controlled release of fragrances in cosmetic products.[5]

-

Analytical Chemistry: β-Cyclodextrin is employed in the preparation of HPLC columns for the separation of chiral enantiomers.[3]

Experimental Protocols

Preparation of a β-Cyclodextrin Inclusion Complex (General Method)

This protocol describes a general method for the formation of an inclusion complex between β-Cyclodextrin and a hydrophobic guest molecule.

Materials:

-

β-Cyclodextrin

-

Hydrophobic guest molecule

-

Distilled water

-

Ethanol (or other suitable organic solvent)

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus

Procedure:

-

Dissolution of β-Cyclodextrin: Prepare a saturated solution of β-Cyclodextrin in distilled water by heating and stirring. The temperature should be maintained between 50-60°C to ensure complete dissolution.

-

Dissolution of Guest Molecule: Dissolve the hydrophobic guest molecule in a minimal amount of a suitable organic solvent, such as ethanol.

-

Complexation: Slowly add the guest molecule solution to the heated β-Cyclodextrin solution with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature while stirring. The inclusion complex will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed β-Cyclodextrin.

-

Drying: Dry the product in an oven at a suitable temperature or under vacuum.

Causality: The formation of the inclusion complex is driven by the favorable interaction between the hydrophobic guest molecule and the nonpolar interior of the β-Cyclodextrin cavity, leading to the displacement of water molecules from the cavity.

Caption: Workflow for the preparation of a β-Cyclodextrin inclusion complex.

Safety and Handling

β-Cyclodextrin is generally considered to be a non-hazardous substance.[6] However, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment: Wear safety glasses and gloves when handling the powder.[6]

-

Inhalation: Avoid inhaling the dust.

-

Fire: In case of fire, use water spray, foam, dry chemical, or carbon dioxide.[8]

-

First Aid:

Toxicological Information:

-

Acute Toxicity: No data available for oral, inhalation, or dermal routes.[6]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

Conclusion

β-Cyclodextrin is a versatile and valuable molecule with a broad range of applications driven by its unique ability to form inclusion complexes. Its well-characterized properties and safety profile make it an important tool in pharmaceutical development, food science, and analytical chemistry. Further research into novel derivatives and applications of β-Cyclodextrin continues to expand its utility in various scientific and industrial fields.

References

- 1. β-Cyclodextrin | 7585-39-9 [chemicalbook.com]

- 2. beta-Cyclodextrin | (C6H10O5)7 | CID 444041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. β-Cyclodextrin | 7585-39-9 [amp.chemicalbook.com]

- 5. β-环糊精 Wacker Chemie AG | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. waldeck-ms.de [waldeck-ms.de]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of molecular characterization; however, publicly accessible, experimentally-derived spectral data for this specific molecule is currently unavailable. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, this document aims to serve as a robust reference for researchers, offering insights into the expected spectral features and the underlying chemical principles.

Molecular Structure and Rationale for Analysis

The structural complexity of this compound, featuring a pyrimidine core substituted with three different halogens and a methyl ester group, necessitates a multi-faceted analytical approach for unambiguous characterization. Each functional group and structural element is expected to produce a distinct signature in various spectroscopic analyses.

Below is the chemical structure of the title compound, which forms the basis for all subsequent spectral predictions.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for identifying the types and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to be remarkably simple, containing only one signal.

Experimental Considerations: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and acquiring the spectrum on a 400 MHz or higher field spectrometer.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester are deshielded by the adjacent oxygen atom. In the absence of neighboring protons, the signal appears as a singlet. The exact chemical shift can be influenced by the electron-withdrawing nature of the heavily substituted pyrimidine ring. Models for predicting chemical shifts of methyl esters suggest a range around 3.7-4.1 ppm.[1][2] |

In-depth Analysis: The pyrimidine ring itself bears no protons, thus all signals arise from the methyl carboxylate group. The electron-withdrawing effect of the two chlorine atoms, the iodine atom, and the pyrimidine ring nitrogen atoms will deshield the entire molecule. This effect is transmitted to the methyl ester protons, likely shifting them slightly downfield compared to a methyl ester on a less electron-deficient aromatic system. The absence of any adjacent protons ensures the signal will be a sharp singlet, making it a distinct diagnostic peak.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the six carbon atoms in the molecule.

Experimental Considerations: Due to the lower natural abundance of ¹³C, a more concentrated sample and a longer acquisition time are typically required compared to ¹H NMR. The use of a high-field spectrometer is advantageous for better signal resolution.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~53-55 | -OCH₃ | The methyl carbon of the ester typically appears in this region.[3] |

| ~90-100 | C5-I | The carbon atom bonded to iodine (C5) is expected to be significantly upfield due to the "heavy atom effect" of iodine. This is a characteristic feature for iodo-substituted aromatic rings. |

| ~160-165 | C4-COOCH₃ | The C4 carbon is attached to the ester group and is part of the electron-deficient pyrimidine ring, placing it in the aromatic/heteroaromatic region. |

| ~162-168 | C=O | The carbonyl carbon of the ester group is highly deshielded and typically appears in this downfield region.[3] |

| ~165-170 | C2-Cl | Carbons bonded to chlorine in a dichloropyrimidine ring are significantly deshielded and appear far downfield.[4][5][6] |

| ~165-170 | C6-Cl | Similar to C2, this carbon is also bonded to a chlorine and nitrogen atoms, resulting in a strong deshielding effect. The chemical shifts for C2 and C6 are expected to be very similar. |

In-depth Analysis: The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, C6) are influenced by several factors: the electronegativity of the adjacent nitrogen atoms, and the electronic effects of the halogen and carboxylate substituents.

-

C2 and C6: These carbons are flanked by a nitrogen and a chlorine atom, leading to significant deshielding and pushing their signals far downfield. Data from similar dichloropyrimidine structures support this prediction.[5][6][7]

-

C4: This carbon is attached to the ester group and is between a nitrogen and the iodine-bearing carbon. Its chemical shift will be in the typical range for substituted pyrimidine carbons.

-

C5: The most unique feature is the predicted upfield shift of C5 due to the heavy iodine atom. This is a well-documented phenomenon and serves as a key identifier for the position of iodine substitution.

-

Quaternary Carbons: All carbons in the pyrimidine ring are quaternary, which means their signals will likely be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum compared to the protonated methyl carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Considerations: The spectrum can be obtained from a solid sample using a KBr pellet or from a solution. The key diagnostic region is between 1600 and 3500 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2960-3000 | C-H stretch (methyl) | Weak-Medium | Characteristic stretching vibration for sp³ C-H bonds in the methyl group.[8] |

| ~1735-1750 | C=O stretch (ester) | Strong | This is a highly characteristic and intense absorption for the carbonyl group in a saturated ester. The electron-withdrawing pyrimidine ring may shift this to the higher end of the range.[9][10][11][12] |

| ~1500-1580 | C=N, C=C stretch (ring) | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. Multiple bands are expected. |

| ~1200-1300 | C-O stretch (ester) | Strong | The C-O single bond stretch of the ester group is another strong, characteristic band.[11][12] |

| ~700-850 | C-Cl stretch | Strong | Stretching vibrations for carbon-chlorine bonds typically appear in this region of the fingerprint area. |

| ~500-600 | C-I stretch | Medium | The carbon-iodine bond vibration is expected at a lower wavenumber due to the high mass of the iodine atom.[13] |

In-depth Analysis: The IR spectrum will be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, which is an excellent diagnostic tool. The presence of the C-O stretch further confirms the ester functionality. The fingerprint region (below 1500 cm⁻¹) will be complex but will contain valuable information, including the vibrations of the C-Cl and C-I bonds. The position of these C-X stretching bands decreases with the increasing mass of the halogen.[13]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Considerations: Electron Ionization (EI) is a common technique for this type of molecule and would likely induce significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, more likely to show the intact molecular ion. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Predicted Molecular Ion: The molecular formula is C₆H₃Cl₂IN₂O₂. The exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

-

Molecular Weight: 332.91 g/mol

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. We expect to see a characteristic pattern for M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.

Predicted Fragmentation Pattern: Fragmentation in EI-MS is expected to proceed through the loss of stable neutral molecules or radicals from the molecular ion.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

In-depth Analysis:

-

Loss of the methoxy radical (-•OCH₃): This is a common fragmentation pathway for methyl esters, leading to a stable acylium ion.

-

Loss of a chlorine radical (-•Cl): Halogen loss is a very common fragmentation pathway for halogenated aromatic compounds.[14][15][16]

-

Loss of the carbomethoxy radical (-•COOCH₃): Cleavage of the entire ester group is also a plausible fragmentation route.

-

Iodine cation ([I]⁺): The C-I bond is the weakest of the carbon-halogen bonds, and cleavage to form an iodine cation (m/z 127) is a possibility, especially in high-energy ionization.[17] The fragmentation of halogenated pyrimidines can be complex, often involving ring cleavage after initial losses.[18][19] The relative abundance of these fragments will depend on the ionization energy and the specific instrumentation used.

Conclusion and Best Practices

This guide provides a comprehensive, theory-based prediction of the key spectral data for this compound. While these predictions are grounded in established spectroscopic principles and data from analogous compounds, they should be used as a reference to be confirmed by experimental data.

For researchers working with this compound, it is imperative to:

-

Perform Multi-technique Analysis: Rely on a combination of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry for unambiguous structural confirmation.

-

Utilize 2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable to definitively assign the quaternary carbons of the pyrimidine ring by correlating them with the methyl protons.

-

Confirm Elemental Composition: Use high-resolution mass spectrometry (HRMS) to verify the molecular formula against the observed exact mass and isotopic pattern.

By providing this predictive framework, we aim to empower researchers to more efficiently and confidently characterize this versatile chemical building block in their drug discovery and development endeavors.

References

- 1. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 6. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for understanding and manipulating the solubility of this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This compound, a highly functionalized pyrimidine derivative, presents a unique set of solubility challenges and opportunities due to its complex chemical structure. Understanding its behavior in various organic solvents is paramount for process optimization and the synthesis of downstream targets, such as antiviral agents like Favipiravir.[1][2][3]

This guide will delve into the theoretical underpinnings of solubility, predictive modeling techniques, and robust experimental protocols to empower researchers in their work with this important compound.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4][5] For a molecule as complex as this compound, a more nuanced appreciation of intermolecular forces is required.

Key Physicochemical Drivers:

-

Polarity: The pyrimidine ring, with its two nitrogen atoms, along with the ester and halogen substituents, creates a molecule with significant polarity. The distribution of electron density across the molecule will dictate its interaction with polar and non-polar solvents.

-

Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and solvate effectively.[6]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice.

A logical workflow for solvent selection based on these principles is outlined below:

References

- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent biological relevance and synthetic tractability have propelled the development of a vast and diverse arsenal of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted pyrimidines, offering a comprehensive resource for professionals engaged in drug discovery and development. We will dissect the intricate relationship between chemical structure and biological function, elucidating the mechanisms that underpin their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. Through a synthesis of technical data, detailed experimental protocols, and visual representations of key pathways, this guide aims to empower researchers to rationally design and develop the next generation of pyrimidine-based therapeutics.

The Pyrimidine Core: A Foundation for Pharmacological Diversity

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine.[4] This simple aromatic structure is a cornerstone of life, forming the basis of the nucleobases cytosine, thymine, and uracil, which are essential for DNA and RNA.[5][6] This fundamental role in biological systems provides a unique advantage for pyrimidine derivatives in drug design; they can readily interact with a multitude of biological targets, including enzymes and receptors.[2] The synthetic accessibility and the ability to introduce a wide array of substituents at various positions on the pyrimidine ring allow for the fine-tuning of their pharmacological profiles, leading to a broad spectrum of biological activities.[3][7]

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives demonstrating potent efficacy against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes essential for tumor growth and proliferation.[10]

Mechanism of Action: Antimetabolites and Beyond

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through antimetabolite activity.[11] By mimicking endogenous pyrimidines, these compounds can interfere with the synthesis of nucleic acids, a process vital for rapidly dividing cancer cells.[11] A classic example is 5-fluorouracil (5-FU) , a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[11][12] This disruption leads to a depletion of thymidine, ultimately causing DNA damage and inducing apoptosis in cancer cells.[11]

Beyond antimetabolite activity, substituted pyrimidines can also target other key players in cancer progression, such as protein kinases.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[5][13] For instance, the introduction of a fluorine atom at the 5-position, as seen in 5-FU, is critical for its mechanism of action. Modifications at the 2, 4, and 6 positions with various aryl, amino, and heterocyclic moieties have been shown to significantly impact their cytotoxic activity against different cancer cell lines.[6][8]

Representative Anticancer Pyrimidine Derivatives

| Compound | Target/Mechanism of Action | Cancer Cell Line Examples | IC50 (µM) | Reference |

| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT-116 (Colon), MCF-7 (Breast) | Varies | [12] |

| Gemcitabine | Nucleoside Metabolic Inhibitor | Various solid tumors | Varies | [12] |

| Imatinib | Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia | Varies | [12] |

| Compound 20 | USP7 Inhibitor, p53/p21 accumulation | HCT-116 (Colon) | Potent | [8] |

| Compound 17 | CDK2 Inhibitor | MV4-11, HT-29, MCF-7, HeLa | Potent | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of substituted pyrimidine derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test pyrimidine compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Diagram of the MTT Assay Workflow

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Antiviral Activity: Combating Viral Infections

The structural similarity of pyrimidines to the building blocks of viral genetic material makes them prime candidates for antiviral drug development.[14][15] Many pyrimidine derivatives have demonstrated significant activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and various herpes viruses.[14][15][16]

Mechanism of Action: Chain Termination and Enzyme Inhibition

A key mechanism of antiviral action for many pyrimidine nucleoside analogs is the inhibition of viral DNA or RNA synthesis.[14] These compounds are often phosphorylated within the host cell to their active triphosphate forms, which can then be incorporated into the growing viral nucleic acid chain by viral polymerases. The lack of a 3'-hydroxyl group on the sugar moiety of these analogs prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.[11]

Other pyrimidine derivatives can inhibit viral enzymes that are essential for the viral life cycle, such as reverse transcriptase in retroviruses or viral proteases.[14]

Notable Antiviral Pyrimidine Drugs

Several pyrimidine-based drugs are clinically used to treat viral infections. For example, Zidovudine (AZT) , a thymidine analog, is a reverse transcriptase inhibitor used in the treatment of HIV.[6] Stavudine (d4T) is another anti-HIV drug that functions as a nucleoside reverse transcriptase inhibitor.[17]

Recent research has also focused on developing pyrimidine derivatives with activity against emerging viral threats. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[18]

Experimental Protocol: Plaque Reduction Assay

This protocol describes a common method for evaluating the antiviral activity of pyrimidine derivatives.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Complete growth medium and overlay medium (containing a solidifying agent like agarose or methylcellulose)

-

Test pyrimidine compounds

-

6-well or 12-well plates

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Viral Infection: Remove the growth medium and infect the cell monolayer with a known amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of the test compounds in the overlay medium.

-

After adsorption, remove the viral inoculum and add the overlay medium containing the different concentrations of the test compound to the wells.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until distinct plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Diagram of the Plaque Reduction Assay Workflow

Caption: Workflow of the antiviral plaque reduction assay.

Antimicrobial Activity: A Broad Spectrum of Defense

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[17][19][20] Their structural resemblance to biological molecules allows them to interfere with essential microbial processes.[17]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of pyrimidine derivatives are varied. Some compounds inhibit enzymes involved in microbial folic acid synthesis, a pathway essential for the production of nucleic acids.[21] Others may disrupt cell wall synthesis, protein synthesis, or DNA replication in bacteria and fungi.[20][22] The specific mechanism is highly dependent on the substitution pattern of the pyrimidine ring.

Structure-Activity Relationship in Antimicrobial Pyrimidines

The presence of specific functional groups and their positions on the pyrimidine scaffold are crucial for antimicrobial activity.[23] For example, the incorporation of thiazolidinone moieties or fused heterocyclic systems like pyrido[2,3-d]pyrimidine can enhance antibacterial and antifungal potency.[17][19] Aromatic residues within a hydrogenated pyrimidine ring have also been identified as significant elements influencing antibacterial activity.[23]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial or fungal strains.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test pyrimidine compounds

-

96-well microplates

-

Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

-

Positive control (a known antibiotic) and negative control (broth only)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Diagram of the Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrimidine-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs targeting various kinases.[24][25]

Mechanism of Action: ATP-Competitive Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing molecules containing this core to act as ATP-competitive inhibitors.[24] These compounds bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.[26]

Structure-Activity Relationship for Kinase Inhibitors

The selectivity and potency of pyrimidine-based kinase inhibitors are heavily influenced by the substituents on the pyrimidine core.[25][27] Modifications at the 2-, 4-, and 5-positions can be tailored to achieve specific interactions with the amino acid residues in the ATP-binding pocket of the target kinase, leading to high affinity and selectivity.[26] For example, 4-anilinoquinazoline and related pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[18]

Prominent Pyrimidine-Based Kinase Inhibitors

| Inhibitor | Target Kinase | Therapeutic Area | Reference |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell cancers | [24][28] |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | [12] |

| Erlotinib | EGFR | Non-small cell lung cancer | [29] |

| Palbociclib | CDK4/6 | Breast cancer | [8] |

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-32P]ATP, or used in a fluorescence-based assay)

-

Kinase reaction buffer

-

Test pyrimidine compounds

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiolabeled assays, or specific antibodies for ELISA-based assays)

Procedure:

-

Reaction Setup: In a microplate or reaction tube, combine the kinase, substrate, and varying concentrations of the test compound in the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate using the chosen detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.

Diagram of a Kinase Signaling Pathway and Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents.[2] Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities.[30][31] Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives, including dual-target inhibitors that can address complex diseases like cancer with a multi-pronged approach.[27] The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles. The rich chemistry and profound biological relevance of substituted pyrimidines ensure their enduring importance in the landscape of drug discovery.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. tandfonline.com [tandfonline.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. journals.innovareacademics.in [journals.innovareacademics.in]

- 23. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 27. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and Synthesis of Iodinated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery, history, and synthesis of iodinated pyrimidines, a class of molecules that has played a pivotal role in the development of antiviral and anticancer therapies. From their serendipitous discovery to their modern applications as versatile synthetic intermediates, we will delve into the core chemistry, mechanistic principles, and practical methodologies that underpin their importance in medicinal chemistry and drug development.

A Landmark Discovery: The Dawn of Antiviral Chemotherapy

The story of iodinated pyrimidines is inextricably linked with the pioneering work of Dr. William H. Prusoff. In the late 1950s, while synthesizing analogs of thymidine with the initial goal of developing anticancer agents, Prusoff and his colleagues created 5-iodo-2'-deoxyuridine (Idoxuridine).[1] This seminal achievement, published in 1959 in Biochimica et Biophysica Acta, marked a turning point in medicine.[1] While its anticancer activity was modest, Idoxuridine was soon discovered to possess potent antiviral properties, particularly against the herpes simplex virus.[2] This led to its approval as the first-ever antiviral drug, heralding a new era of targeted chemotherapy for viral infections.[2]

The initial synthesis was a critical first step, but it was the subsequent biological evaluation that revealed its true potential. This discovery underscored a fundamental principle in drug development: a molecule's journey from laboratory synthesis to clinical application is often unpredictable, with its ultimate therapeutic value sometimes lying in an entirely different domain than originally envisioned.

The Synthetic Challenge: A Historical Evolution of Iodination Methodologies

The introduction of an iodine atom into the pyrimidine ring, specifically at the C5 position, is the key synthetic transformation. Over the decades, the methods to achieve this have evolved from harsh, classical procedures to more refined and environmentally benign techniques. The choice of method is often dictated by the specific pyrimidine substrate, desired yield, and scalability.

Early Approaches: The Era of Harsh Electrophilic Iodination

The foundational methods for iodinating pyrimidines relied on classical electrophilic aromatic substitution using molecular iodine in the presence of strong oxidizing acids like nitric acid or sulfuric acid.[3][4] These conditions, while effective for simple pyrimidine bases, often suffered from several drawbacks:

-

Harsh Reaction Conditions: The use of strong acids could lead to the degradation of sensitive functional groups on the pyrimidine or attached sugar moieties.

-

Safety Concerns: The handling of concentrated nitric and sulfuric acid poses significant safety risks.

-

Environmental Impact: These methods generate toxic and corrosive waste, making them environmentally unsustainable.

Mechanism of Acid-Catalyzed Iodination:

The underlying principle of these early methods is the in situ generation of a more potent electrophilic iodine species, such as the iodonium ion (I+), which can then attack the electron-rich C5 position of the pyrimidine ring.

Figure 1: Simplified mechanism of acid-catalyzed iodination of a pyrimidine ring.

The Advent of Milder Reagents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl)

The quest for milder and more selective iodination methods led to the adoption of reagents like N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

-

N-Iodosuccinimide (NIS): NIS has become a widely used reagent for the iodination of a variety of aromatic and heteroaromatic compounds, including pyrimidines.[5] It offers several advantages over the classical methods, including milder reaction conditions and easier handling. The reactivity of NIS can be further tuned by the addition of catalytic amounts of acid or other activators.[5]

-

Iodine Monochloride (ICl): ICl is another effective electrophilic iodinating agent. Its polarity (Iδ+—Clδ-) makes the iodine atom sufficiently electrophilic to attack the pyrimidine ring without the need for strong oxidizing acids.

These reagents represented a significant step forward, offering chemists greater control over the iodination process and expanding the scope of compatible substrates.

Modern Innovations: Towards Greener and More Efficient Synthesis

In recent years, the principles of green chemistry have driven the development of highly efficient and environmentally friendly iodination protocols.

-

Mechanochemistry (Solvent-Free Grinding): A notable advancement is the use of mechanochemistry, where the reaction is carried out by grinding the reactants together in the absence of a solvent.[3][4] This method, often employing molecular iodine with a silver salt like AgNO₃, offers short reaction times, high yields, and a significantly reduced environmental footprint.[3] The mechanical force facilitates the reaction between the solid reagents.

-

Iodine with Sodium Nitrite: Another mild and effective system involves the use of molecular iodine in the presence of sodium nitrite. This combination provides a simple and high-yielding method for the regioselective C5 iodination of pyrimidine bases and nucleosides at room temperature.

Comparative Overview of Iodination Methods:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Acid-Catalyzed | I₂, HNO₃/H₂SO₄ | Harsh, elevated temp. | Inexpensive reagents | Low functional group tolerance, safety and environmental concerns[3][4] |

| N-Iodosuccinimide (NIS) | NIS, optional acid catalyst | Mild, room temp. to moderate heating | Good functional group tolerance, easy to handle[5] | Higher cost of reagent |

| Mechanochemistry | I₂, AgNO₃ | Solvent-free, grinding at room temp. | Rapid, high yields, environmentally friendly[3] | May not be suitable for all substrates, scalability can be a challenge |

| Iodine/Sodium Nitrite | I₂, NaNO₂ | Mild, room temp. | Simple, high yields, good regioselectivity |

Step-by-Step Protocols: A Practical Guide

Protocol 1: Classical Iodination of Uracil using Iodine and Nitric Acid (Historical Context)

Disclaimer: This protocol is provided for historical and educational purposes. It involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Uracil

-

Molecular Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃)

-

Water

-

Sodium thiosulfate solution

Procedure:

-

In a round-bottom flask, suspend uracil in water.

-

Add molecular iodine to the suspension.

-

Slowly and carefully add concentrated nitric acid to the mixture with stirring.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the color of iodine disappears.

-

The solid product, 5-iodouracil, is then collected by filtration, washed with cold water, and dried.

Protocol 2: Modern "Green" Iodination of Uracil via Mechanochemistry

Materials:

-

Uracil

-

Molecular Iodine (I₂)

-

Silver Nitrate (AgNO₃)

-

Mortar and Pestle

-

Acetonitrile (a few drops)

-

Saturated sodium thiosulfate solution

Procedure:

-

In a mortar, combine uracil, molecular iodine, and silver nitrate.[3]

-

Add a few drops of acetonitrile to facilitate grinding.[3]

-

Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.[3]

-

Monitor the reaction by TLC.

-

Upon completion, add a saturated solution of sodium thiosulfate to quench unreacted iodine.[3]

-

The solid product is then isolated, washed, and dried.[3]

Figure 2: A simplified workflow for the mechanochemical synthesis of 5-iodouracil.

Beyond the Bench: The Versatility of Iodinated Pyrimidines in Modern Organic Synthesis

While the initial focus of iodinated pyrimidines was on their direct therapeutic applications, their role has expanded significantly. They are now recognized as highly valuable and versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium catalyst, making it an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Power of Palladium: Cross-Coupling Reactions

-

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. Iodinated pyrimidines readily participate in Suzuki couplings, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.[6][7] This is a powerful tool for generating libraries of compounds for drug discovery.

-

Heck Coupling: The Heck reaction couples an organic halide with an alkene.[8] Iodinated pyrimidines can be used to introduce alkenyl groups, further diversifying the accessible chemical space.

-

Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide.[9][10] This method is also highly effective with iodinated pyrimidines and is known for its tolerance of a wide variety of functional groups.[9]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of iodinated pyrimidines in Sonogashira couplings provides a direct route to 5-alkynylpyrimidines, which are important intermediates and possess interesting biological activities themselves.

Figure 3: The utility of 5-iodopyrimidines as versatile intermediates in palladium-catalyzed cross-coupling reactions.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and development of synthetic routes to iodinated pyrimidines represent a triumph of medicinal chemistry. From the foundational work of Prusoff, which ushered in the age of antiviral therapy, to the sophisticated and sustainable synthetic methods of today, the journey of these molecules is a testament to the power of chemical innovation. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of iodinated pyrimidines is not just an academic exercise; it is a gateway to the design and creation of the next generation of therapeutics. The versatility of the carbon-iodine bond in cross-coupling reactions ensures that these "old" molecules will continue to play a new and vital role in the construction of complex molecular architectures with the potential to address a wide range of human diseases.

References

- 1. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]

- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in nature, most notably as a component of nucleobases, has inspired chemists to explore its vast potential as a privileged scaffold in drug design. The strategic functionalization of the pyrimidine ring allows for the precise modulation of physicochemical properties and the introduction of pharmacophoric elements necessary for potent and selective biological activity.

This guide provides a comprehensive technical overview of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a highly functionalized pyrimidine derivative poised for significant utility in contemporary drug discovery programs. With its unique arrangement of reactive sites—two distinct chlorine atoms, an iodine atom, and a methyl ester—this compound offers a versatile platform for the synthesis of diverse chemical libraries and the exploration of novel chemical space. Its role as a sophisticated building block enables the rapid assembly of complex molecules, accelerating the hit-to-lead and lead optimization phases of drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a building block is critical for its effective application in synthesis and for predicting the characteristics of its derivatives.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1136962-00-9 |

| Molecular Formula | C₆H₃Cl₂IN₂O₂ |

| Molecular Weight | 332.91 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, making it readily accessible for research and development purposes. The compound is typically offered in various purities and quantities to suit the needs of different research scales, from initial screening to larger-scale synthesis.

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | ≥98% | 1 g, 5 g, 10 g |

| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g |

| Guidechem | Varies by manufacturer | Inquire for details |

| AccelaChemBio | ≥95% | 1 g, bulk |

Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis and Purification

Representative Synthetic Route

The proposed synthesis commences with a commercially available pyrimidine precursor, which is then subjected to sequential chlorination and iodination reactions.

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol (Representative)

Step 1: Chlorination of Methyl 2,6-dihydroxypyrimidine-4-carboxylate

-

To a stirred solution of Methyl 2,6-dihydroxypyrimidine-4-carboxylate in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). The use of a strong chlorinating agent like POCl₃ is a standard and effective method for converting hydroxypyrimidines to their corresponding chloropyrimidines.[1]

-

Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting crude product, Methyl 2,6-dichloropyrimidine-4-carboxylate, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 2: Iodination of Methyl 2,6-dichloropyrimidine-4-carboxylate

-

The crude Methyl 2,6-dichloropyrimidine-4-carboxylate is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.

-

To this solution, molecular iodine (I₂) and a silver salt, such as silver nitrate (AgNO₃), are added. This combination generates a potent electrophilic iodine species capable of iodinating the electron-rich pyrimidine ring.[2]

-

The reaction is stirred at room temperature, and its progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Purification

The final product, this compound, can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to achieve the desired level of purity.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The distinct reactivity of its functional groups allows for a modular and systematic exploration of chemical space.

References

An In-depth Technical Guide to the Safety and Handling of Halogenated Pyrimidines

Introduction: The Double-Edged Sword of Halogenated Pyrimidines in Research and Development

Halogenated pyrimidines are a cornerstone of modern medicinal chemistry and biomedical research. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyrimidine scaffold dramatically influences the molecule's physicochemical properties, metabolic stability, and biological activity.[1] This has led to their widespread use as anticancer agents (e.g., 5-Fluorouracil), antiviral drugs, and indispensable research tools for studying cellular processes like DNA synthesis (e.g., Bromodeoxyuridine).[1][2]

However, the very characteristics that make these compounds potent biological modulators also render them significant occupational hazards. Many halogenated pyrimidines are classified as cytotoxic, mutagenic, teratogenic, and carcinogenic.[3][4] Consequently, their handling demands a comprehensive understanding of their specific risks and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle, use, and dispose of halogenated pyrimidines, ensuring the integrity of their research and, most importantly, their personal safety.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of each halogenated pyrimidine is the foundation of a robust safety program. The nature and position of the halogen atom, as well as other substituents on the pyrimidine ring, can significantly alter the compound's toxicity profile.

Toxicological Profile of Common Halogenated Pyrimidines

Halogenated pyrimidines exert their biological effects primarily by interfering with nucleic acid synthesis and function.[2] This mechanism of action is intrinsically linked to their toxicity.

-

5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU is acutely toxic if swallowed, in contact with skin, or if inhaled.[3][5] It is a known carcinogen, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[3]

-

Bromodeoxyuridine (BrdU): Commonly used in cell proliferation assays, BrdU is a thymidine analog that can be incorporated into DNA. This property underlies its classification as a mutagen and a suspected teratogen.[4][6]

-

Idoxuridine (IDU): An antiviral medication, Idoxuridine is also a thymidine analog. It is suspected of causing genetic defects and damaging fertility or the unborn child.[7][8]

-

Chloropyrimidines: This class of compounds, such as 2-chloropyrimidine and 2,4-dichloropyrimidine, are often used as synthetic intermediates. They can cause skin and serious eye irritation.[5][9]

Table 1: Hazard Summary of Selected Halogenated Pyrimidines

| Compound | Primary Hazards | GHS Hazard Statements |

| 5-Fluorouracil | Acute toxicity (oral, dermal, inhalation), Carcinogenicity, Mutagenicity, Reproductive toxicity | H301, H311, H331, H350, H340, H361[3][5] |

| Bromodeoxyuridine (BrdU) | Mutagenicity, Reproductive toxicity | H340, H361[4] |

| Idoxuridine (IDU) | Mutagenicity, Reproductive toxicity, Skin/eye irritation | H341, H361, H315, H319[7] |

| 2-Chloropyrimidine | Skin/eye irritation | H315, H319[5] |

| 2,4-Dichloropyrimidine | Skin/eye irritation | H315, H319[5] |

The Influence of Halogenation on Toxicity: A Structure-Activity Relationship (SAR) Perspective

The type of halogen and its position on the pyrimidine ring play a crucial role in the compound's biological activity and, consequently, its toxicity. For instance, the introduction of iodine at the C7 position of certain pyrrolo[3,2-d]pyrimidines has been shown to significantly enhance their antiproliferative potency.[8] This highlights the importance of consulting the specific Safety Data Sheet (SDS) for each halogenated pyrimidine, as generalizations can be misleading. The presence of a halogen atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for minimizing exposure to halogenated pyrimidines.

Primary and Secondary Engineering Controls

Engineering controls are the first and most important line of defense in protecting laboratory personnel.

-

Chemical Fume Hoods: All work with solid (powdered) or volatile halogenated pyrimidines, and any procedure that may generate aerosols, must be conducted in a certified chemical fume hood.[10][11]

-

Biological Safety Cabinets (BSCs): For work involving cell culture or other sterile applications with cytotoxic halogenated pyrimidines, a Class II, Type B2 or C1 BSC is recommended to provide both personnel and product protection.[12]

-

Containment Ventilated Enclosures (CVEs) or Glove Boxes: For handling highly potent or large quantities of halogenated pyrimidines, a CVE or glove box provides the highest level of containment.

Caption: Hierarchy of controls for managing exposure to halogenated pyrimidines.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is crucial for protecting personnel from direct contact.

-

Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory when handling halogenated pyrimidines.[12][13] Gloves should be changed immediately if contaminated and every 30-60 minutes during prolonged handling.[2]

-

Gowns: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn.[12]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashes, chemical splash goggles or a face shield worn over safety glasses are necessary.[6][10]

-

Respiratory Protection: For spills or when engineering controls are not sufficient, a NIOSH-approved respirator is required. For powders, an N95 or higher particulate respirator is necessary. For volatile compounds, a combination particulate/chemical cartridge respirator may be needed.[12]

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent contamination and exposure.

General Handling Practices

-

Designated Areas: Designate specific areas for working with halogenated pyrimidines and clearly label them with appropriate hazard warnings.[10]

-

Weighing: Weigh solid compounds in a containment ventilated enclosure or a chemical fume hood on a plastic-backed absorbent liner to contain any spills.[11]

-

Solutions: Prepare solutions in a chemical fume hood or BSC. Use Luer-lok syringes and needles to prevent accidental disconnection.[12]

-

Transport: Transport halogenated pyrimidines in sealed, shatter-proof secondary containers.[13]

Storage Requirements

-

Segregation: Store halogenated pyrimidines separately from incompatible materials, such as strong oxidizing agents and strong acids.[4][5]

-

Labeling: All containers must be clearly labeled with the chemical identity and appropriate hazard warnings.

-

Security: Store highly toxic or potent compounds in a locked cabinet or a restricted-access area.[5][8]

Chapter 4: Experimental Workflows: Case Studies in Safe Practice

The following protocols illustrate the integration of safety measures into common laboratory procedures involving halogenated pyrimidines.

Protocol: Synthesis of 2,4-Dichloropyrimidine

This synthesis involves the use of phosphorus oxychloride, a highly corrosive and reactive chemical, and generates hydrogen chloride gas.

Materials:

-

Uracil

-

Phosphorus oxychloride

-

Chloroform

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation: Don appropriate PPE (double nitrile gloves, chemical-resistant gown, chemical splash goggles, and face shield). Set up the reaction in a chemical fume hood.

-

Reaction: In a two-necked round-bottom flask equipped with a condenser, dissolve uracil in phosphorus oxychloride.[5]

-

Reflux the solution with stirring for 3.5 hours at 110°C (383 K).[5]

-

Workup: After cooling, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker within the fume hood to quench the excess phosphorus oxychloride. This is a highly exothermic reaction that will generate HCl gas.

-

Extract the aqueous layer with chloroform.[5]

-

Wash the combined organic extracts with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]

Caption: Workflow for the synthesis of 2,4-dichloropyrimidine.

Protocol: Administration of Bromodeoxyuridine (BrdU) to Cell Culture

This protocol requires aseptic technique to prevent contamination of the cell culture while ensuring personnel safety.

Materials:

-

BrdU stock solution

-

Cell culture medium

-

Sterile Luer-lok syringes and needles

-

Cell culture plates

Procedure:

-

Preparation: Work in a certified Class II BSC. Don appropriate PPE (sterile double gloves, gown, and safety glasses).

-

Dilution: Calculate the required volume of BrdU stock solution and dilute it to the final working concentration in pre-warmed cell culture medium.

-

Administration: Carefully add the BrdU-containing medium to the cell culture plates.

-

Incubation: Return the plates to the incubator.

-

Waste Disposal: Dispose of all BrdU-contaminated materials (pipette tips, tubes, etc.) in a designated cytotoxic waste container within the BSC.[2]

Chapter 5: Emergency Procedures: Spill and Exposure Response

Prompt and correct response to spills and exposures is crucial to minimize harm.

Spill Cleanup

-

Small Spills (<5 mL or 5 g):

-

Alert personnel in the immediate area.

-

Don appropriate PPE, including respiratory protection if dealing with a powder.[12]

-

For liquids, cover the spill with absorbent pads. For powders, gently cover with a wetted absorbent pad to avoid aerosolization.[12]

-

Clean the area from the outside in with a detergent solution, followed by water.[12]

-

Dispose of all cleanup materials as hazardous waste.[12]

-

-

Large Spills (>5 mL or 5 g):

Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]

-

Inhalation: Move to fresh air immediately.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[14]

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS.

Chapter 6: Decontamination and Waste Disposal

Proper decontamination and disposal are essential to prevent the spread of contamination and protect the environment.

Decontamination

-

Work Surfaces: At the end of each work session, decontaminate all surfaces where halogenated pyrimidines were handled. A solution of detergent and water is often sufficient.[15] For some compounds like 5-FU, a 0.5% sodium hypochlorite solution followed by a water rinse can be effective.[16]

-

Equipment: Decontaminate non-disposable equipment by soaking in a suitable deactivating solution or by thorough washing with a detergent solution. For BrdU-contaminated glassware, soaking in a 10% bleach solution for 24 hours can be used for decontamination.[17]

Waste Disposal

-

Solid Waste: All solid waste contaminated with halogenated pyrimidines (gloves, gowns, absorbent pads, etc.) must be collected in a designated, labeled hazardous waste container.[2][18]

-

Liquid Waste: Collect all liquid waste containing halogenated pyrimidines in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.[2]

-

Sharps: Dispose of all needles and syringes used with halogenated pyrimidines in a designated sharps container for cytotoxic waste.[2]

All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[7]

Conclusion

Halogenated pyrimidines are powerful tools in the hands of researchers and drug development professionals. However, their inherent toxicity necessitates a culture of safety and a rigorous adherence to established protocols. By understanding the specific hazards, implementing robust engineering and administrative controls, utilizing appropriate PPE, and following prescribed procedures for handling, storage, and disposal, the risks associated with these valuable compounds can be effectively managed. This guide serves as a comprehensive resource to empower scientists to conduct their work safely and responsibly, ultimately advancing scientific knowledge without compromising their health and well-being.

References

- 1. cdc.gov [cdc.gov]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]